1-(4-fluorophenyl)-5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Descripción
Propiedades
IUPAC Name |
5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c24-18-5-7-19(8-6-18)29-22-20(13-26-29)23(31)28(15-25-22)12-10-21(30)27-11-9-16-3-1-2-4-17(16)14-27/h1-8,13,15H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRQYTHGBVCSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 1-(4-fluorophenyl)-5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes:
Formation of the pyrazolo[3,4-d]pyrimidinone core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-fluorophenyl group: This is achieved through a substitution reaction, often using a fluorinated aromatic compound.
Attachment of the 3,4-dihydroisoquinolin-2(1H)-yl moiety: This step involves the coupling of the dihydroisoquinoline derivative with the pyrazolo[3,4-d]pyrimidinone core, typically using a suitable coupling reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
1-(4-fluorophenyl)-5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Table 1: Antifungal Activity Comparison
| Compound | Substituents | EC50 (mg/L) | Target Pathogen |
|---|---|---|---|
| 8IIId | 1-phenyl, 5-(2-chloroethyl), 6-pyridyl | 1.93 | Valsa mali |
| Boscalid | (Reference) | 6.71 | Valsa mali |
Anticancer Activity
Key structure-activity relationship (SAR) insights include:
- N5 substitution: Benzylideneamino groups with electron-withdrawing substituents (e.g., NO2) enhance activity, while 5-amino groups reduce potency .
- Tetrahydroisoquinoline vs. benzylideneamino: The tetrahydroisoquinoline’s rigidity and lipophilicity may improve target engagement (e.g., kinase inhibition) compared to planar benzylideneamino groups .
Table 2: Anticancer Activity Comparison
| Compound | Substituents | IC50 (µM) | Cell Line |
|---|---|---|---|
| 10e | 5-(4-nitrobenzylideneamino), 3,6-dimethyl | 11 | MCF-7 |
| 7 | 5-anilino | 14 | MCF-7 |
| 9 | 5-amino | 84 | MCF-7 |
Pharmacokinetic Properties
Pyrazolo[3,4-d]pyrimidin-4-ones generally suffer from poor aqueous solubility. For instance, liposomal encapsulation (LP-2) improved solubility and bioavailability of a lead compound by 3.5-fold .
Antibacterial and Anti-inflammatory Activity
While the target compound’s antibacterial activity remains uncharacterized, derivatives like 11e (5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-thiazol-2-ylidene]amino}-6-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one) showed potent anti-inflammatory effects (comparable to indomethacin) with minimal ulcerogenicity . The tetrahydroisoquinoline moiety may similarly modulate inflammatory pathways (e.g., COX-2 inhibition) .
Structural and Functional Insights
- Tetrahydroisoquinoline vs. Morpholine/Piperazine: Compounds with morpholine (e.g., Example 52 ) or piperazine substituents exhibit improved solubility but reduced target affinity compared to tetrahydroisoquinoline’s rigid, aromatic system .
- Dual Mechanisms: Quinoline-bearing pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compound 11j) act as dual PDE5 inhibitors and apoptotic inducers, suggesting the tetrahydroisoquinoline analog may similarly target multiple pathways .
Actividad Biológica
The compound 1-(4-fluorophenyl)-5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.38 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group and a tetrahydroisoquinoline moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For instance:
- Cell Proliferation : The compound showed significant inhibition of cell growth in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Mechanism of Action : The anticancer effect is believed to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase. This was linked to increased reactive oxygen species (ROS) production and suppression of key signaling pathways such as Notch-AKT .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| MDA-MB-231 | 12.8 | G2/M phase arrest |
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. It exhibited protective properties against oxidative stress-induced neuronal damage in vitro. The mechanism involves modulation of antioxidant enzyme activities and reduction of lipid peroxidation levels.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can reduce pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases.
Case Studies
One notable case study involved the application of the compound in a xenograft model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor volume compared to the control group. Histological analysis revealed decreased cellular proliferation and increased apoptosis in tumor tissues.
Q & A
Q. Basic Research Focus
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrazolopyrimidine kinase inhibitors .
- Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Q. Advanced Research Focus
- Systematic Substituent Variation : Modify the 1,2,3,4-tetrahydroisoquinolin-2-yl group to alter lipophilicity and hydrogen bonding (e.g., replacing with piperazine or morpholine) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with target proteins (e.g., ATP-binding pockets) .
- Bioisosteric Replacements : Substitute the 4-fluorophenyl group with bioisosteres like thiophene or indole to enhance selectivity .
| Substituent | Biological Activity (IC₅₀, nM) | Key Finding |
|---|---|---|
| 4-Fluorophenyl | 120 ± 15 | Baseline activity |
| 3-Chlorophenyl | 85 ± 10 | Improved potency |
| 4-Methoxyphenyl | 220 ± 20 | Reduced affinity |
What mechanistic studies are critical to elucidate the compound’s mode of action?
Q. Advanced Research Focus
- Cellular Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout screens .
- Apoptosis Pathway Analysis : Measure caspase-3/7 activation and mitochondrial membrane depolarization via flow cytometry .
- Metabolomic Profiling : LC-MS-based analysis to identify metabolic perturbations in treated cells .
How should contradictory data in biological assays be resolved?
Q. Advanced Research Focus
- Dose-Response Repetition : Conduct triplicate assays across multiple cell lines to rule out variability .
- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding .
- Physicochemical Reassessment : Verify compound stability under assay conditions (e.g., DMSO stock degradation) via HPLC .
What computational strategies predict pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 2–3), bioavailability (Lipinski’s rule), and CYP450 interactions .
- Molecular Dynamics Simulations : Assess binding mode stability in target proteins over 100 ns trajectories .
- QSAR Modeling : Develop regression models linking substituent electronegativity to IC₅₀ values .
How can stability under physiological conditions be systematically evaluated?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound via LC-MS .
- Solid-State Stability : Monitor crystallinity changes (PXRD) and hygroscopicity under accelerated storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
